

Elatol: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elatol*

Cat. No.: B1200643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene derived from red algae of the genus Laurencia, has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines. These application notes provide a comprehensive overview of the known effects of **elatol**, detailed protocols for its investigation, and a summary of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of **elatol** on different cancer cell lines.

Table 1: Cytotoxicity of **Elatol** in Human Cancer Cell Lines

Cell Line	Cancer Type	Metric	Value (μ M)	Reference
A549	Non-small cell lung cancer	CC50	7.56 ± 0.19	[1][2]
RD	Rhabdomyosarcoma	CC50	11.22 ± 1.63	[1][2]
Diffuse Large B-cell Lymphoma (DLBCL) cell lines (average of 3)	Non-Hodgkin Lymphoma	LD50	$\sim 1.5 - 2.0$	[3]
Chronic Myelogenous Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL) cell lines	Leukemia	LD50	High nanomolar to low micromolar range	[4]

Note: CC50 (50% cytotoxic concentration) and LD50 (50% lethal dose) values represent the concentration of **Elatol** required to inhibit cell growth or kill 50% of the cells, respectively.

Mechanism of Action

Elatol exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. The known mechanisms are summarized below and illustrated in the accompanying diagrams.

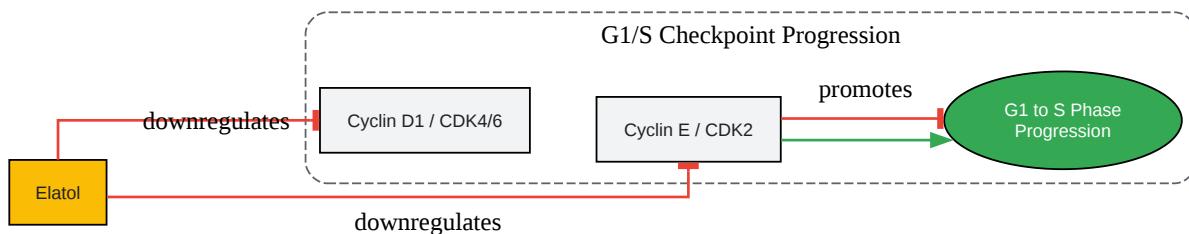
Cell Cycle Arrest

Elatol has been shown to induce cell cycle arrest, predominantly at the G1/S transition phase. [5] This is achieved through the downregulation of key proteins that regulate this checkpoint.

- Cyclins and Cyclin-Dependent Kinases (CDKs): **Elatol** treatment leads to a reduction in the expression of Cyclin D1, Cyclin E, CDK2, and CDK4.[5] These proteins are essential for the progression from the G1 to the S phase of the cell cycle.

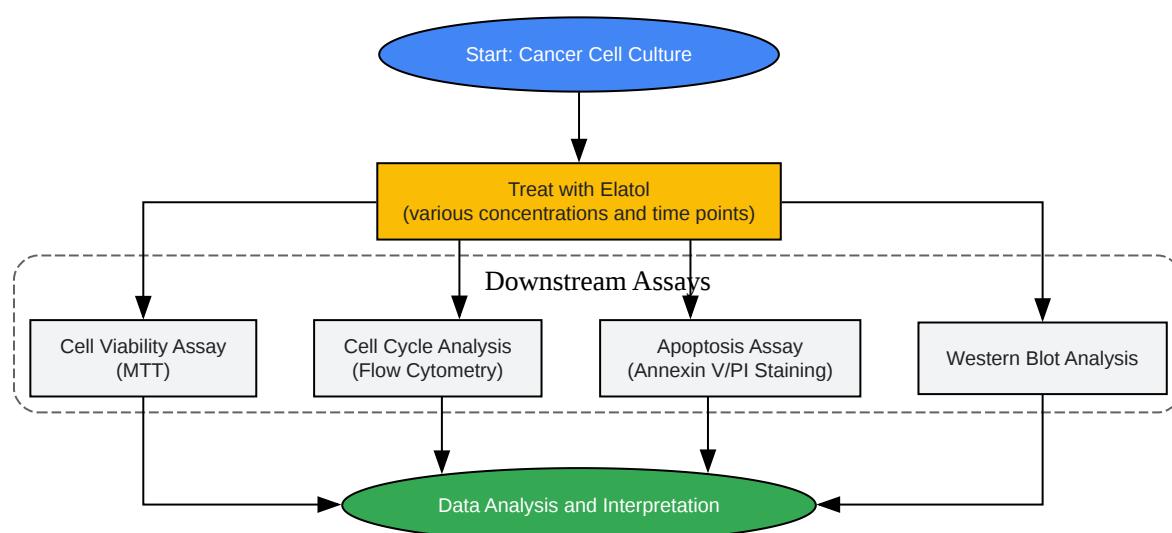
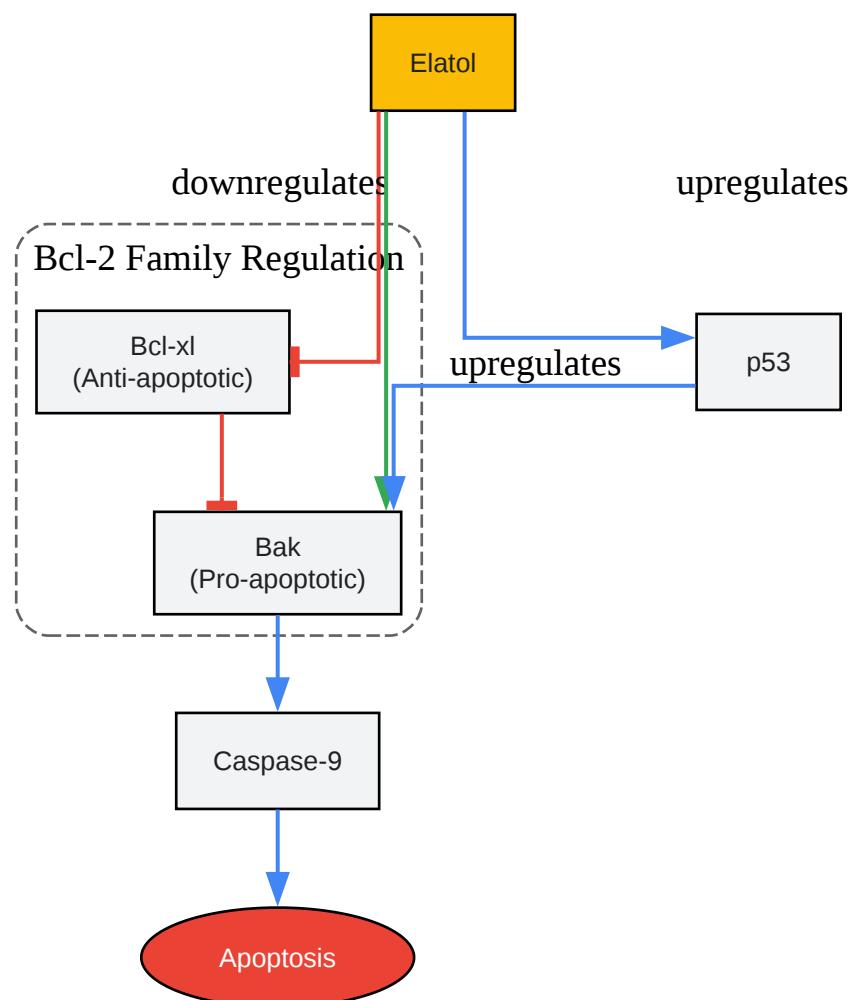
Apoptosis Induction

Elatol is a potent inducer of apoptosis, or programmed cell death, in cancer cells.^[5] This is mediated by both intrinsic and extrinsic pathways, as evidenced by the modulation of several key apoptotic proteins.


- Bcl-2 Family Proteins: **Elatol** treatment results in a decrease in the anti-apoptotic protein Bcl-xl and an increase in the pro-apoptotic protein Bak.^[5] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization.
- Caspase Activation: The induction of apoptosis by **elatol** involves the activation of the caspase cascade, as indicated by an increase in the expression of Caspase-9.^[5]
- p53 Upregulation: **Elatol** treatment has been observed to increase the expression of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress.^[5]

Inhibition of Protein Translation

More recent studies have revealed that **elatol** also targets protein synthesis in cancer cells.



- eIF4A1 Inhibition: **Elatol** acts as an inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase that is crucial for the initiation of cap-dependent translation.^[3] By inhibiting eIF4A1, **elatol** can suppress the translation of key oncoproteins.
- Mitochondrial Translation: **Elatol** has been identified as a potent inhibitor of mitochondrial protein synthesis, a mechanism that can lead to metabolic stress and cell death in cancer cells that are highly dependent on mitochondrial function.^[4]

Signaling Pathway Diagrams

[Click to download full resolution via product page](#)

Caption: **Elatol**-induced G1/S cell cycle arrest pathway.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytotoxic Activity of Semi-Synthetic Derivatives of Elatol and Isoobtusol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.miami.edu]
- 5. Anti-tumour effects of elatol, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elatol: Application Notes and Protocols for Cancer Cell Line Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200643#elatol-treatment-protocols-for-cancer-cell-lines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com